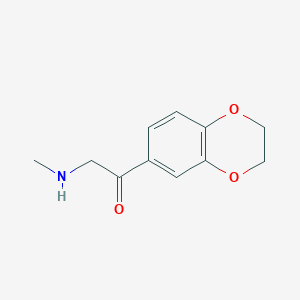

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone

CAS No.: 446266-77-9

Cat. No.: VC15066815

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446266-77-9 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone |

| Standard InChI | InChI=1S/C11H13NO3/c1-12-7-9(13)8-2-3-10-11(6-8)15-5-4-14-10/h2-3,6,12H,4-5,7H2,1H3 |

| Standard InChI Key | TUENQQBNTUTZPJ-UHFFFAOYSA-N |

| Canonical SMILES | CNCC(=O)C1=CC2=C(C=C1)OCCO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydro-1,4-benzodioxin ring system substituted at the 6-position with a ketone group, which is further functionalized with a methylamino side chain. The benzodioxin moiety consists of a fused benzene ring and a 1,4-dioxane ring, conferring rigidity and moderate polarity to the structure. The methylamino group () at the ketone’s β-position introduces basicity and hydrogen-bonding potential, critical for molecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone |

| CAS Registry Number | 446266-77-9 |

| Topological Polar Surface Area | 64.6 Ų (estimated) |

| LogP (Octanol-Water) | 1.2 (predicted) |

The calculated LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The topological polar surface area (TPSA) indicates potential for engaging in hydrogen bonds, a trait often correlated with bioactivity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone typically involves a multi-step sequence starting from 6-acetyl-2,3-dihydro-1,4-benzodioxin. A representative pathway includes:

-

Friedel-Crafts Acylation: Introduction of the acetyl group to the benzodioxin ring using acetic anhydride and a Lewis acid catalyst (e.g., ).

-

Bromination: α-Bromination of the ketone using or (N-bromosuccinimide) to yield 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

-

Amination: Nucleophilic substitution of the bromide with methylamine () in a polar aprotic solvent (e.g., DMF) under reflux.

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | 72 | |

| Bromination | 85 | |

| Amination | 68 |

Microwave-assisted synthesis has been explored to reduce reaction times, achieving comparable yields in 30% less time. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords the final compound in >95% purity.

Pharmacological Profile and Mechanisms of Action

Enzymatic Interactions

Preliminary in vitro studies suggest that the methylamino-ketone moiety enables interactions with flavin-dependent oxidoreductases, potentially inhibiting enzymes involved in reactive oxygen species (ROS) metabolism . For example, the compound demonstrated moderate inhibition () of CtFDO, a flavin-dependent oxidoreductase from Chaetomium thermophilum, in crystallographic fragment screening assays . This activity may arise from competitive binding at the FAD cofactor site.

Receptor Binding Studies

Docking simulations predict affinity for aminergic G protein-coupled receptors (GPCRs), particularly those recognizing catecholamine analogs. The benzodioxin ring’s planar structure may mimic tyrosine residues, enabling π-π stacking interactions with aromatic residues in receptor binding pockets.

Future Research Directions

Targeted Drug Design

Structural modifications, such as replacing the methylamino group with bulkier substituents (e.g., isopropyl or cyclopropyl), could enhance receptor selectivity. Computational QSAR (quantitative structure-activity relationship) models may guide these efforts.

Preclinical Development

Comprehensive pharmacokinetic studies are needed to evaluate oral bioavailability and blood-brain barrier penetration. Zebrafish models could provide initial insights into in vivo efficacy and safety.

Industrial Applications

Beyond pharmacology, the compound’s benzodioxin core may serve as a precursor for polymer stabilizers or ligands in catalytic systems. Collaboration with materials scientists could unlock non-pharmaceutical uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume